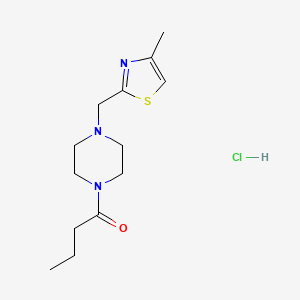
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The specific chemical reactions involving “1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride” are not detailed in the searched resources. Chemical reactions can vary widely depending on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride” are not directly available in the searched resources. Such properties can include solubility, melting point, boiling point, and specific optical rotation .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Research on piperazine derivatives, including efforts to synthesize novel compounds, explores their potential in pharmacology, particularly in antidepressant and antianxiety activities. For example, the synthesis of novel derivatives involving piperazine and their subsequent pharmacological evaluation for antidepressant and antianxiety properties have been reported, indicating a broader interest in the therapeutic potentials of such compounds (J. Kumar et al., 2017).
Antipsychotic Potential
Another research area involves investigating the antipsychotic potential of piperazine-based compounds. Studies have been conducted on substituted benzamides with piperazine structures, showing promise as atypical antipsychotic agents. These investigations delve into structure-activity relationships to identify compounds with potential antipsychotic activity without the side effects typical of first-generation antipsychotics (M. H. Norman et al., 1996).
Antimicrobial and Antifungal Activities
Piperazine derivatives have also been studied for their antimicrobial and antifungal activities. Research has focused on synthesizing new compounds within this class and evaluating their effectiveness against various microorganisms. This includes the development of triazole derivatives with potential antifungal properties, highlighting the versatility of piperazine-related compounds in addressing a range of infectious diseases (H. Bektaş et al., 2007).
Pain Management and Neuroprotective Effects
The synthesis of novel piperazine compounds has extended into the exploration of their roles in pain management and neuroprotection. For instance, research on T-type calcium channel blockers featuring piperazine components indicates potential applications in relieving nociceptive and inflammatory pain, as well as in neuropathic pain models. This suggests a promising avenue for the development of new analgesics and neuroprotective agents (K. Noh et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS.ClH/c1-3-4-13(17)16-7-5-15(6-8-16)9-12-14-11(2)10-18-12;/h10H,3-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKJYYPMUFXTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


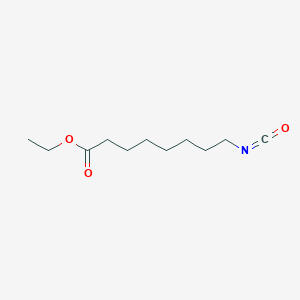
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone](/img/structure/B2844322.png)
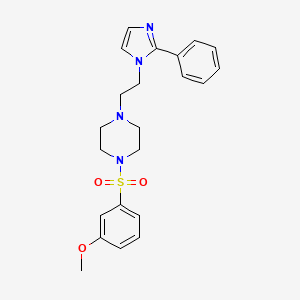
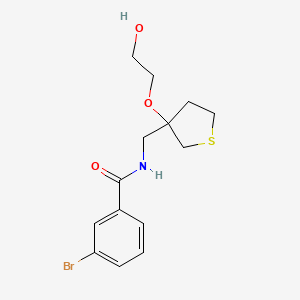
![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2844329.png)

![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B2844332.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide](/img/structure/B2844334.png)
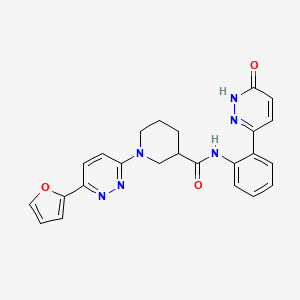
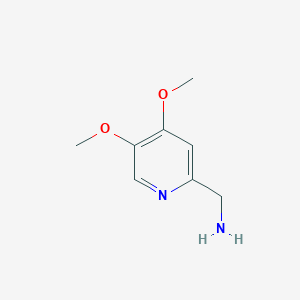
![1-(2-Fluorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2844339.png)
